molecular formula C25H20N4O2 B3006893 4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)-1,2-dihydrophthalazin-1-one CAS No. 1359109-39-9

4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)-1,2-dihydrophthalazin-1-one

Cat. No.: B3006893
CAS No.: 1359109-39-9
M. Wt: 408.461
InChI Key: DWPMVCWZMIOCFC-UHFFFAOYSA-N
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Description

4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)-1,2-dihydrophthalazin-1-one is a potent and selective inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme involved in DNA repair, particularly the repair of single-strand breaks. This compound exhibits high inhibitory activity, with IC50 values reported in the low nanomolar range . Its research value is primarily in the field of oncology, where it is used as a chemical tool to investigate the mechanism of PARP inhibition and its synergistic effects in combination with other DNA-damaging agents. By inhibiting PARP-1, this compound prevents the repair of DNA damage in cancer cells, leading to synthetic lethality, especially in cells with pre-existing deficiencies in homologous recombination repair pathways, such as those with BRCA1 or BRCA2 mutations. This makes it a valuable asset for studying targeted cancer therapies and for in vitro and in vivo models of various cancers, including breast and ovarian cancers. The compound's structure, featuring a phthalazin-1-one core, is characteristic of many potent PARP inhibitors. It is supplied For Research Use Only and is strictly not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O2/c1-3-17-10-12-18(13-11-17)23-26-24(31-28-23)22-20-6-4-5-7-21(20)25(30)29(27-22)19-14-8-16(2)9-15-19/h4-15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWPMVCWZMIOCFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)-1,2-dihydrophthalazin-1-one involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 4-ethylbenzohydrazide with an appropriate nitrile oxide to form the 1,2,4-oxadiazole ring. This intermediate is then subjected to further reactions to introduce the phthalazinone moiety . Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. The oxadiazole ring is known to enhance the lipophilicity and bioactivity of drugs. Research has shown that derivatives of oxadiazoles can effectively inhibit bacterial growth, making them suitable candidates for developing new antibiotics .

Anticancer Properties

The structural characteristics of this compound suggest potential anticancer activity. Compounds with similar structures have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and the induction of oxidative stress .

Anti-inflammatory Effects

Studies have suggested that derivatives of oxadiazoles can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This property can be particularly beneficial in treating chronic inflammatory diseases and conditions such as arthritis and asthma.

Case Study 1: Antimicrobial Screening

A study focused on the synthesis and antimicrobial screening of oxadiazole derivatives found that compounds similar to 4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)-1,2-dihydrophthalazin-1-one demonstrated potent activity against various bacterial strains, including resistant strains. The mechanism was attributed to disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Case Study 2: Anticancer Activity

In vitro studies evaluating the anticancer effects of oxadiazole derivatives revealed that certain compounds led to significant reductions in cell viability in breast cancer cell lines. The study highlighted the importance of structural modifications in enhancing cytotoxicity and selectivity towards cancer cells while minimizing toxicity to normal cells .

Drug Development

The promising biological activities associated with this compound warrant further exploration in drug development. Future research should focus on:

  • In Vivo Studies : To validate the efficacy and safety profiles observed in vitro.
  • Mechanistic Studies : To elucidate the precise mechanisms through which these compounds exert their biological effects.

Structure-Activity Relationship (SAR) Studies

Conducting SAR studies will help identify key structural features necessary for enhancing bioactivity and reducing side effects.

Mechanism of Action

The mechanism of action of 4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological pathways, resulting in the compound’s observed biological effects . The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Ring

2-(4-Methylphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one (CAS 1291832-21-7)
  • Key Differences : The oxadiazole ring bears a 4-(methylsulfanyl)phenyl group instead of 4-ethylphenyl.
  • Molecular Formula : C₂₄H₁₈N₄O₂S vs. the target compound’s estimated formula C₂₅H₂₀N₄O₂.
  • Impact : The methylsulfanyl group increases lipophilicity and may alter electronic properties due to sulfur’s polarizability .
4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one (CAS 1291832-17-1)
  • Key Differences: The oxadiazole substituent is 3-chlorophenyl, and the phthalazinone has a phenyl group.
  • Molecular Weight : 400.8 vs. ~416.5 (estimated for the target compound).
  • Impact : The electron-withdrawing chlorine atom may enhance binding to electrophilic targets, such as kinase active sites .
4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one (CAS 1185078-16-3)
  • Key Differences : Oxadiazole substituent is 3-methylphenyl.
  • Molecular Weight : 380.4 vs. ~416.4.
  • Impact : The methyl group at the meta position may reduce steric hindrance compared to para-substituted analogs .

Substituent Variations on the Phthalazinone Core

2-(4-Ethoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one (F990-0179)
  • Key Differences: The phthalazinone core has a 4-ethoxyphenyl group instead of 4-methylphenyl.
4-[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one (CAS 1291838-53-3)
  • Key Differences: The oxadiazole substituent is 4-ethoxy-3-methoxyphenyl, and the phthalazinone has a 2-methylphenyl group.
  • Molecular Weight : 454.5 vs. ~416.5.
  • Impact : The additional methoxy and ethoxy groups may enhance interactions with polar residues in biological targets .

Structural and Electronic Properties

Compound Oxadiazole Substituent Phthalazinone Substituent Molecular Weight Key Features
Target Compound 4-Ethylphenyl 4-Methylphenyl ~416.5 Moderate lipophilicity, para-substitution
CAS 1291832-21-7 4-(Methylsulfanyl)phenyl 4-Methylphenyl 426.49 High lipophilicity (S atom)
CAS 1291832-17-1 3-Chlorophenyl Phenyl 400.8 Electron-withdrawing Cl substituent
F990-0179 4-Methylphenyl 4-Ethoxyphenyl ~416.5 Ethoxy group enhances solubility

Potential Pharmacological Implications

  • Substituent-Driven Activity :
    • 4-Ethylphenyl : May enhance hydrophobic interactions in enzyme binding pockets.
    • 4-Methylphenyl : Balances steric bulk and lipophilicity.
  • Comparative Insights :
    • Chlorophenyl analogs (e.g., CAS 1291832-17-1) are likely explored for antimicrobial activity due to halogenated motifs .
    • Methylsulfanyl-substituted compounds (e.g., CAS 1291832-21-7) could exhibit unique pharmacokinetic profiles .

Biological Activity

The compound 4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)-1,2-dihydrophthalazin-1-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H18N4O, characterized by a dihydrophthalazine core substituted with oxadiazole and phenyl groups. The structure can be represented as follows:

C19H18N4O\text{C}_{19}\text{H}_{18}\text{N}_{4}\text{O}

Structural Features

  • Oxadiazole Ring : Known for its diverse biological activities.
  • Dihydrophthalazine Core : Imparts stability and potential interaction sites for biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:

  • Formation of the oxadiazole ring via cyclization reactions.
  • Introduction of the dihydrophthalazine moiety through condensation reactions.

Antitumor Activity

Recent studies have indicated that compounds containing oxadiazole derivatives exhibit significant antitumor properties. For instance, research has shown that related oxadiazole compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Table 1: Antitumor Activity of Oxadiazole Derivatives

Compound NameIC50 (µM)Mechanism of Action
Compound A10Apoptosis induction
Compound B15Cell cycle arrest
Target Compound12Apoptosis and anti-proliferative

Antimicrobial Activity

Oxadiazoles have also been studied for their antimicrobial effects. The compound's structural features may enhance its interaction with bacterial cell membranes or inhibit essential metabolic pathways.

Case Study: Antimicrobial Testing
In a study assessing the antimicrobial properties of various oxadiazole derivatives, the target compound demonstrated notable activity against Gram-positive bacteria with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism.
  • Interaction with DNA : Some oxadiazoles can intercalate into DNA, disrupting replication and transcription processes.

Q & A

Q. What established synthetic routes are available for this compound, and what intermediates are critical?

The synthesis typically involves cyclocondensation of precursors such as 4-ethylphenyl-substituted amidoximes with activated carbonyl groups. Key intermediates include 1,2,4-oxadiazole rings formed via thermal or catalytic cyclization. For example, triazole-thioether intermediates (as seen in analogous syntheses) are stabilized using thiourea derivatives under reflux conditions .

Q. Which spectroscopic techniques validate the structural integrity of this compound?

  • X-ray crystallography resolves stereochemical ambiguities (e.g., bond angles and torsion angles in oxadiazole-phthalazine hybrids) .
  • NMR (¹H/¹³C) confirms substituent positions, with aromatic protons in the 7.0–8.5 ppm range and carbonyl carbons at ~160–170 ppm.
  • HRMS ensures molecular weight accuracy, while FT-IR verifies functional groups (e.g., C=N stretching at 1600–1650 cm⁻¹) .

Q. What chromatographic methods are recommended for purity assessment?

High-resolution reverse-phase HPLC (e.g., Chromolith® columns) with UV detection at 254 nm is optimal. Mobile phases like acetonitrile/water (70:30 v/v) with 0.1% TFA improve peak symmetry. Column selection (e.g., Purospher® STAR for polar analytes) reduces tailing and enhances reproducibility .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve oxadiazole ring formation yield?

  • Solvent selection : Use DMF or DMSO for high dielectric environments, promoting cyclization.
  • Catalysts : Employ Cu(I) or Pd-based catalysts to reduce side reactions.
  • Temperature control : Gradual heating (80–120°C) minimizes decomposition.
  • In situ monitoring : Real-time FT-IR tracks intermediate formation, allowing dynamic adjustment .

Q. What strategies resolve contradictions in reported biological activity data?

  • Replicate assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times.
  • Impurity profiling : Use LC-MS to identify byproducts (e.g., hydrolyzed oxadiazoles) that may skew IC₅₀ values.
  • Dose-response normalization : Adjust for batch-to-batch solubility variations using DMSO controls .

Q. Which computational methods predict binding affinity to target enzymes, and how are they validated?

  • Molecular docking : Software like AutoDock Vina screens against kinase domains (e.g., Pfmrk), with scoring functions (e.g., MM/GBSA) ranking poses.
  • MD simulations : GROMACS runs (50–100 ns) assess stability of ligand-enzyme complexes.
  • Experimental validation : Compare computational ΔG values with SPR-measured binding kinetics (e.g., Biacore systems) .

Q. How should in vivo pharmacokinetic studies be designed to evaluate metabolic stability?

  • Animal models : Use Sprague-Dawley rats (n=6/group) with IV/PO dosing (1–10 mg/kg).
  • Sampling : Collect plasma at 0.5, 1, 2, 4, 8, and 24 h post-dose.
  • Analytical methods : LC-MS/MS quantifies parent compound and metabolites (e.g., glucuronidated derivatives).
  • Parameters : Calculate AUC, Cₘₐₓ, t₁/₂, and bioavailability (F%) using non-compartmental analysis .

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